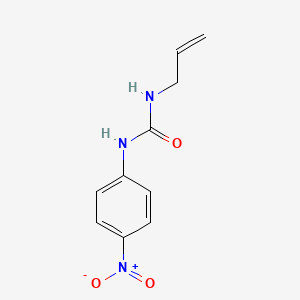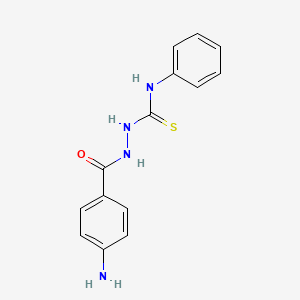
2-(4-aminobenzoyl)-N-phenylhydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-aminobenzoyl)-N-phenylhydrazinecarbothioamide” is a derivative of 4-aminobenzoic acid . 4-aminobenzoic acid, also known as PABA, is an essential nutrient for many human pathogens but dispensable for humans .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . Another study reported the synthesis of biologically active 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-4-aminobenzoyl hydrazone derivatives .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 4-aminobenzoic acid has been combined with various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via an imine bond in a one-step reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-aminobenzoic acid, a related compound, have been reported. It has a molecular weight of 137.1360 and is considered hazardous by the 2012 OSHA Hazard Communication Standard .Aplicaciones Científicas De Investigación
Anticonvulsant Activities
Research has demonstrated the potential of derivatives of 2-(4-aminobenzoyl)-N-phenylhydrazinecarbothioamide in the development of anticonvulsant drugs. A study by Bhanupriya Bhrigu et al. (2012) on benzimidazole derivatives, which share a structural resemblance, showed potent anticonvulsant results in models like maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ), highlighting the therapeutic potential of related compounds (Bhrigu et al., 2012).
Corrosion Inhibition
Al-amiery et al. (2014) explored the efficiency of Schiff base derivatives as corrosion inhibitors on mild steel in sulfuric acid solutions. Their findings underscore the significance of compounds like this compound in protecting metals from corrosion, marking a crucial application in material science and engineering (Al-amiery et al., 2014).
Chemical Reactivity and Synthesis
The chemical reactivity of this compound towards various carbonyl compounds has been studied, revealing its potential in synthesizing a diverse range of chemical products. Asmaa H. Mohamed (2018) investigated its reactivity, demonstrating the compound's versatility in forming products like thiadiazinoquinazoline and N-phenylcarbamohydrazonothioate, which are significant in developing new chemical entities (Mohamed, 2018).
Antibacterial and Antioxidant Agents
A study on the synthesis and biological evaluation of novel thiosemicarbazones, including derivatives of this compound, has indicated their potential as antibacterial and antioxidant agents. Karaküçük-Iyidoğan et al. (2014) found that certain compounds exhibited excellent inhibition potency against Gram-positive pathogens and possessed significant antioxidant activity (Karaküçük-Iyidoğan et al., 2014).
Corrosion Inhibitors in Acidic Medium
Ebenso et al. (2010) investigated thiosemicarbazides as corrosion inhibitors, demonstrating that derivatives of this compound effectively inhibit corrosion of mild steel in sulfuric acid, suggesting their valuable application in protecting industrial materials (Ebenso et al., 2010).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to have antimicrobial activity , suggesting that their targets could be bacterial cells or specific enzymes within these cells.
Mode of Action
It’s suggested that similar compounds may exert their effects by perturbing the bacterial cell membrane and interacting with intracellular targets
Biochemical Pathways
Based on the antimicrobial activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
Given the antimicrobial activity of similar compounds , it can be inferred that this compound may lead to bacterial cell death or growth inhibition.
Propiedades
IUPAC Name |
1-[(4-aminobenzoyl)amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c15-11-8-6-10(7-9-11)13(19)17-18-14(20)16-12-4-2-1-3-5-12/h1-9H,15H2,(H,17,19)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNCBUSYTINVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

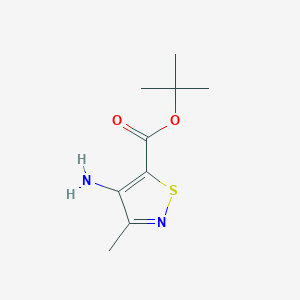
![2-[2-(Methylamino)ethyl]benzonitrile;hydrochloride](/img/structure/B2455959.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2455962.png)
![8-allyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455964.png)
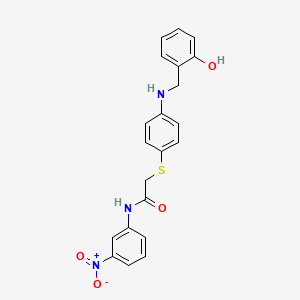
![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2455967.png)

![5-chloro-6-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2455970.png)
![Ethyl 4-[4-[(2-methoxy-5-nitrophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2455971.png)
![[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2455973.png)
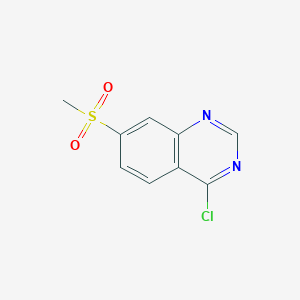
![N-cyano-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2455975.png)
![6-[4-(3-cyclopentylpropanoyl)-1,4-diazepan-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2455976.png)
